ComD1 Selective Agonism
CSP1 demonstrates high selectivity for its cognate receptor, ComD1. Its EC50 for activating ComD1 is 10 nM, which is 53-fold lower (more potent) than its EC50 for the non-cognate ComD2 receptor, which is 530 nM [1]. This indicates that CSP1 is a highly specific agonist for the ComD1 pathway and will not significantly cross-activate the ComD2 pathway.
| Evidence Dimension | EC50 (nM) for receptor agonism |
|---|---|
| Target Compound Data | ComD1: 10 (95% CI: 6.3–17) |
| Comparator Or Baseline | ComD2: 530 (95% CI: 500–560) |
| Quantified Difference | 53-fold higher potency for ComD1 |
| Conditions | In vitro receptor activation assay using a β-galactosidase reporter system in S. pneumoniae. |
Why This Matters
For researchers studying group 1 pneumococcal strains, CSP1 ensures specific pathway activation without confounding effects from off-target ComD2 signaling.
- [1] Milly, T. A., et al. (2022). Optimizing CSP1 analogs for modulating quorum sensing in Streptococcus pneumoniae with bulky, hydrophobic nonproteogenic amino acid substitutions. RSC Chem Biol, 3(3), 301-311. Table 1. View Source
